N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide
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Overview
Description
N~1~-[3-CHLORO-4-(2-PYRIDYLSULFANYL)PHENYL]-2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZAMIDE is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group, a pyridylsulfanyl group, and an isopropyl-methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CHLORO-4-(2-PYRIDYLSULFANYL)PHENYL]-2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds through various organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CHLORO-4-(2-PYRIDYLSULFANYL)PHENYL]-2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzamides.
Scientific Research Applications
N~1~-[3-CHLORO-4-(2-PYRIDYLSULFANYL)PHENYL]-2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZAMIDE has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[3-CHLORO-4-(2-PYRIDYLSULFANYL)PHENYL]-2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N1-[3-CHLORO-4-(2-PYRIDYLSULFANYL)PHENYL]-2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZAMIDE include:
- Chlorantraniliprole
- Flubendiamide
- Cyantraniliprole
Uniqueness
What sets N1-[3-CHLORO-4-(2-PYRIDYLSULFANYL)PHENYL]-2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Properties
Molecular Formula |
C29H27ClN2O2S |
---|---|
Molecular Weight |
503.1 g/mol |
IUPAC Name |
N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C29H27ClN2O2S/c1-19(2)23-13-11-20(3)16-26(23)34-18-21-8-4-5-9-24(21)29(33)32-22-12-14-27(25(30)17-22)35-28-10-6-7-15-31-28/h4-17,19H,18H2,1-3H3,(H,32,33) |
InChI Key |
UAPQTWYZRBRRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)SC4=CC=CC=N4)Cl |
Origin of Product |
United States |
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